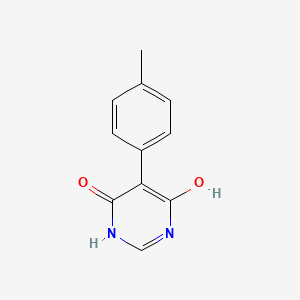
H-DL-GLU(OME)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-GLU(OME)-OH is an organic compound with the molecular formula C6H11NO4 It is a derivative of L-glutamic acid, where the carboxyl group is esterified with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-DL-GLU(OME)-OH is typically synthesized through the esterification of L-glutamic acid with methanol in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving L-glutamic acid in methanol, adding concentrated sulfuric acid as a catalyst, and maintaining the reaction at a specific temperature for a set duration. After the reaction, the excess sulfuric acid is neutralized using barium hydroxide (Ba(OH)2), and the methanol is recovered for reuse .
Industrial Production Methods
The industrial production of L-glutamic acid, 5-methyl ester follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize environmental impact. The process involves the recovery and reuse of methanol, reducing production costs and environmental pollution .
Análisis De Reacciones Químicas
Types of Reactions
H-DL-GLU(OME)-OH undergoes various chemical reactions, including:
Esterification: The formation of the ester from L-glutamic acid and methanol.
Hydrolysis: The ester can be hydrolyzed back to L-glutamic acid and methanol under acidic or basic conditions.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: L-glutamic acid and methanol.
Substitution: Depending on the reagent used, various substituted derivatives of L-glutamic acid can be formed
Aplicaciones Científicas De Investigación
H-DL-GLU(OME)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of amino acid-based products and as an intermediate in various chemical processes .
Mecanismo De Acción
H-DL-GLU(OME)-OH exerts its effects by interacting with specific molecular targets and pathways. It can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. L-glutamic acid activates both ionotropic and metabotropic glutamate receptors, playing a crucial role in synaptic transmission and plasticity .
Comparación Con Compuestos Similares
Similar Compounds
- L-Glutamic acid diethyl ester hydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Glutamic acid 5-tert-butyl ester
- L-Glutamic acid γ-benzyl ester
Uniqueness
H-DL-GLU(OME)-OH is unique due to its specific esterification with a methyl group, which imparts distinct chemical properties and reactivity compared to other esters of L-glutamic acid. This uniqueness makes it valuable in specific applications where other esters may not be suitable .
Propiedades
Fórmula molecular |
C6H10NO4- |
|---|---|
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m0/s1 |
Clave InChI |
ZGEYCCHDTIDZAE-BYPYZUCNSA-M |
SMILES isomérico |
COC(=O)CC[C@@H](C(=O)[O-])N |
SMILES canónico |
COC(=O)CCC(C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8790774.png)

![5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)



![1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B8790833.png)

